Monopotassium peroxymonosulfate

Oxidation potential Redox chemistry Oxidant selection

Unstable pure peroxymonosulfate complicates oxidant sourcing. This ≥98% potassium salt resolves stability vs. reactivity trade-offs. Key procurement advantages: (1) Triple-salt formulation available with <1% monthly activity loss under dry storage; (2) +1.81 V redox window enables selective epoxidation/Baeyer-Villiger without over-oxidation; (3) Generates significantly fewer THMs and HAAs than chlorine-based oxidants, easing regulatory compliance. Bulk and research quantities in stock for immediate dispatch.

Molecular Formula HKO5S
Molecular Weight 152.17 g/mol
CAS No. 10058-23-8
Cat. No. B161027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonopotassium peroxymonosulfate
CAS10058-23-8
Molecular FormulaHKO5S
Molecular Weight152.17 g/mol
Structural Identifiers
SMILESOS(=O)(=O)O[O-].[K+]
InChIInChI=1S/K.H2O5S/c;1-5-6(2,3)4/h;1H,(H,2,3,4)/q+1;/p-1
InChIKeyOKBMCNHOEMXPTM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monopotassium Peroxymonosulfate Procurement Guide


Monopotassium peroxymonosulfate (KHSO5; CAS 10058-23-8), also referred to as potassium monopersulfate (MPS) or potassium caroate, is the potassium salt of peroxymonosulfuric acid (Caro's acid). It serves as the active oxidizing species in the widely used commercial triple salt formulation 2KHSO5·KHSO4·K2SO4 (CAS 70693-62-8), commonly known by the tradenames Oxone and Caroat [1][2]. While the pure compound possesses a molar mass of 152.2 g/mol and exhibits a standard electrode potential of +1.81 V (vs. NHE at pH=0), its high reactivity necessitates commercial handling primarily as the stabilized triple salt [3][4]. Its utility spans water treatment, organic synthesis, and disinfection applications as a non-chlorine oxidant [5].

Intermediate oxidation potential enables selective organic oxidations
Non-chlorine disinfection with lower halogenated by-product formation
Stable solid triple salt formulation for long-term ambient storage

Monopotassium Peroxymonosulfate Substitution Risks


Generic substitution of oxidants in this class is hindered by three non-negotiable variables: storage stability, oxidation potential, and by-product profile. Pure monopotassium peroxymonosulfate (KHSO5) is inherently metastable and undergoes rapid decomposition in ambient conditions, whereas its commercial triple salt formulation (Oxone/Caroat) achieves a shelf-stable state with a documented decomposition rate of less than 1% oxidizing power per month [1]. Furthermore, its standard electrode potential (+1.81 V) places it between hydrogen peroxide (+1.78 V) and persulfate (+2.1 V), a narrow window where modest changes in formulation or activation conditions can drastically alter reactivity and selectivity [2][3]. Finally, unlike chlorine-based oxidants such as sodium hypochlorite, peroxymonosulfate-based systems generate significantly lower concentrations of halogenated disinfection by-products (THMs and HAAs), a factor that materially impacts regulatory compliance in water treatment and surface disinfection applications [4].

Pure vs. Triple Salt Stability
Pure KHSO5 decomposes rapidly under ambient conditions; only the triple salt formulation (Oxone/Caroat) provides
Narrow Oxidation Window
With a redox potential between H2O2 and persulfate, small changes in formulation or activation can shift reactivity significantly. Generic oxidant swaps may lead to over-oxidation or insufficient reactivity.
Halogenated By-Product Profile
Unlike chlorine-based oxidants such as sodium hypochlorite, peroxymonosulfate generates markedly lower THMs and HAAs. Replacing it with hypochlorite can increase regulatory compliance burden and genotoxicity risk.

Monopotassium Peroxymonosulfate Quantitative Evidence


Oxidation Potential vs. Peroxide and Persulfate

Monopotassium peroxymonosulfate (KHSO5) exhibits a standard electrode potential of +1.81 V (vs. NHE at pH=0) for the half-reaction HSO5− + 2 H+ + 2 e− → HSO4− + H2O [1][2]. This positions its oxidizing power between hydrogen peroxide (+1.78 V) and persulfate (+2.1 V), enabling a balance of reactivity and selectivity that is distinct within the peroxygen class [3][4].

Oxidation Potential
Reported
+1.81 V vs. NHE
Intermediate strength between H2O2 (+1.78 V) and persulfate (+2.1 V) supports selective oxidation workflows.
pH 0, half-reaction: HSO5− + 2 H+ + 2 e− → HSO4− + H2O
Oxidation potential Redox chemistry Oxidant selection

Storage Stability: Triple Salt vs. Pure KHSO5

Pure monopotassium peroxymonosulfate (KHSO5) is inherently unstable under ambient conditions, decomposing rapidly. In contrast, its commercial triple salt formulation (2KHSO5·KHSO4·K2SO4; CAS 70693-62-8) demonstrates substantially enhanced stability, losing less than 1% of its oxidizing power per month [1][2]. High-quality commercial grades (e.g., Caroat) further reduce this loss to less than 0.5% (relative) monthly activity under recommended storage conditions [3].

Storage Stability
Reported
<1% monthly activity loss (triple salt)
Solid triple salt enables long-term ambient storage; pure KHSO5 degrades in days.
High-grade Caroat:
AAV Inactivation
Data to verify
5 min complete inactivation (0.45% sol.)
Reported 6× faster than 0.25% peracetic acid (30 min) for AAV2 decontamination.
Source study not provided; confirm with in-house validation.
DBP Formation
Head-to-head
Lower THMs & HAAs vs. NaOCl
Significantly reduced disinfection by-product formation and genotoxicity (umu test) in drinking water treatment.
Beijing Tancunshan plant raw water; quantitative data in source.
Cost Comparison
Reported
~2 €/kg (≈0.6 €/mol)
Cost per mole ~15× higher than H2O2 but comparable to peracetic acid; solid stability offsets cold-chain logistics.
2024 industrial-scale pricing estimates.
Shelf-life Stability Formulation

AAV Inactivation vs. Peracetic Acid

In a comparative disinfection study against adeno-associated viral vectors (AAV2), 0.45% potassium peroxymonosulfate achieved complete viral inactivation after 5 minutes of exposure. This performance exceeded 0.25% peracetic acid (PAA), which required 30 minutes for complete inactivation, and was comparable to 0.5% sodium hypochlorite (1 minute) [1]. Against the more thermostable AAV5 serotype, potassium peroxymonosulfate remained efficacious (30 minutes), whereas PAA failed to achieve complete inactivation [1].

AAV Inactivation
Data to verify
5 min complete inactivation (0.45% sol.)
Reported 6× faster than 0.25% peracetic acid (30 min) for AAV2 decontamination.
Source study not provided; confirm with in-house validation.
Disinfection AAV inactivation Virucidal efficacy

DBP Formation vs. Sodium Hypochlorite

A comparative study evaluating disinfection by-product (DBP) formation in drinking water treatment demonstrated that potassium monopersulfate compound powder generated significantly lower concentrations of trihalomethanes (THMs) and haloacetic acids (HAAs) compared to sodium hypochlorite (chlorination) [1]. Additionally, umu test results indicated that water samples treated with potassium monopersulfate compound powder exhibited markedly lower genotoxicity than those treated with chlorine [1].

DBP Formation
Head-to-head
Lower THMs & HAAs vs. NaOCl
Significantly reduced disinfection by-product formation and genotoxicity (umu test) in drinking water treatment.
Beijing Tancunshan plant raw water; quantitative data in source.
Water treatment Disinfection by-products THMs

Cost Comparison Across Oxidant Chemistries

A comprehensive oxidant comparison table published in 2024 provides large-scale cost data: peroxymonosulfate (as Oxone) is priced at approximately 2 € kg−1, which translates to roughly 0.6 € mol−1 [1]. This positions it as moderately more expensive than hydrogen peroxide (0.4 € L−1 ≈ 0.04 € mol−1 as 35% solution) but more economical than peracetic acid (0.8–1 € L−1 ≈ 0.55 € mol−1 as 12% solution) when comparing cost per mole of oxidant [1].

Cost Comparison
Reported
~2 €/kg (≈0.6 €/mol)
Cost per mole ~15× higher than H2O2 but comparable to peracetic acid; solid stability offsets cold-chain logistics.
2024 industrial-scale pricing estimates.
Procurement economics Oxidant cost Large-scale disinfection

Monopotassium Peroxymonosulfate Procurement Scenarios


Rapid AAV Decontamination

For gene therapy laboratories and viral vector production facilities requiring rapid, validated decontamination of adeno-associated virus (AAV) contamination, peroxymonosulfate-based disinfectants provide a six-fold faster inactivation time (5 minutes) compared to peracetic acid (30 minutes) while avoiding the corrosive damage to sensitive surfaces caused by sodium hypochlorite [1].

Drinking Water DBP Compliance

In municipal water treatment plants facing tightened regulatory limits on trihalomethanes (THMs) and haloacetic acids (HAAs), substituting sodium hypochlorite with peroxymonosulfate-based disinfectants significantly reduces DBP formation and finished water genotoxicity, directly addressing compliance risks without requiring major infrastructure modifications [2].

Long-Term Oxidant Storage for Field Use

For applications in remote field locations, emergency response, or seasonal operations where maintaining a cold chain or frequent replenishment is impractical, the triple salt formulation of peroxymonosulfate (Oxone/Caroat) offers a stable solid oxidant with less than 1% monthly activity loss under recommended storage conditions, contrasting sharply with liquid oxidants like hydrogen peroxide or peracetic acid which degrade more rapidly [3][4].

Selective Organic Oxidation

In synthetic organic chemistry workflows where substrates are sensitive to over-oxidation, peroxymonosulfate (with a standard potential of +1.81 V) provides a reactivity window intermediate between hydrogen peroxide (+1.78 V) and persulfate (+2.1 V). This enables selective transformations such as epoxidations and Baeyer-Villiger oxidations without the excessive radical generation associated with persulfate activation [5].

Application
Selection Property
Validation Focus
Viral vector decontamination
Fast inactivation kinetics, non-corrosive
Contact time efficacy vs. AAV serotypes
Drinking water disinfection
Low halogenated DBP formation
THM/HAA reduction and genotoxicity endpoints
Field/remote oxidant storage
Solid-state long-term stability
Shelf-life under ambient conditions
Selective organic synthesis
Intermediate oxidation potential window
Substrate compatibility and over-oxidation control
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